molecular formula C15H14ClNO2 B11950688 4-Chloro-N-(2,5-dimethoxybenzylidene)aniline CAS No. 38608-01-4

4-Chloro-N-(2,5-dimethoxybenzylidene)aniline

Cat. No.: B11950688
CAS No.: 38608-01-4
M. Wt: 275.73 g/mol
InChI Key: WASHLTGGBRAPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2,5-dimethoxybenzylidene)aniline is an organic compound with the molecular formula C15H14ClNO2 It is a Schiff base derived from the condensation of 4-chloroaniline and 2,5-dimethoxybenzaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2,5-dimethoxybenzylidene)aniline typically involves the condensation reaction between 4-chloroaniline and 2,5-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to around 80-90°C for several hours, leading to the formation of the Schiff base. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is often subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2,5-dimethoxybenzylidene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted anilines or benzylidene derivatives.

Scientific Research Applications

4-Chloro-N-(2,5-dimethoxybenzylidene)aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2,5-dimethoxybenzylidene)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the chloro and methoxy groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethoxybenzylidene)aniline
  • 4-Chloro-2,5-dimethoxyaniline
  • 2,5-Dimethoxy-N-(4-methoxybenzylidene)aniline

Uniqueness

4-Chloro-N-(2,5-dimethoxybenzylidene)aniline is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical and biological properties

Properties

CAS No.

38608-01-4

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)methanimine

InChI

InChI=1S/C15H14ClNO2/c1-18-14-7-8-15(19-2)11(9-14)10-17-13-5-3-12(16)4-6-13/h3-10H,1-2H3

InChI Key

WASHLTGGBRAPBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.